![molecular formula C15H14N2 B14238415 2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole CAS No. 221247-14-9](/img/structure/B14238415.png)
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring system Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with pyrrole in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole undergoes various chemical reactions including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .
Scientific Research Applications
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide
- 1-(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
Uniqueness
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole is unique due to its specific structure, which combines a phenyl group with a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
221247-14-9 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H14N2/c1-2-5-12(6-3-1)15(13-8-10-16-11-13)14-7-4-9-17-14/h1-11,15-17H |
InChI Key |
KAHWYQQQGZEPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC=C2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


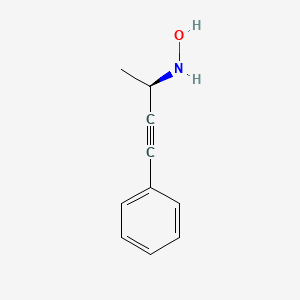
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
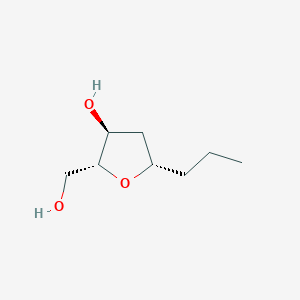
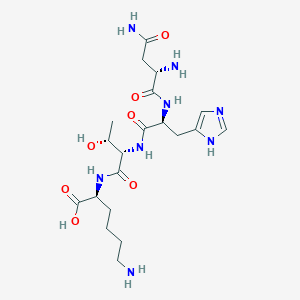
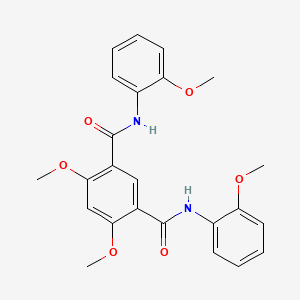

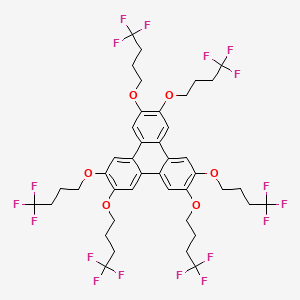
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)

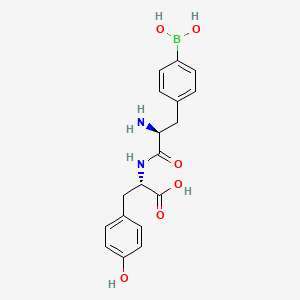
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
